molecular formula C22H28N4O3 B610079 PHA-782584 CAS No. 1126899-61-3

PHA-782584

カタログ番号: B610079
CAS番号: 1126899-61-3
分子量: 396.49
InChIキー: YBNMTJYLJWAMGJ-ATVHPVEESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PHA-782584 (CAS: Not explicitly provided; molecular formula inferred as C22H20FN5O2 based on parent drug sunitinib) is a metabolite of sunitinib, an oral multitargeted tyrosine kinase inhibitor (TKI) used in cancer therapy. Its primary pharmacological role stems from its structural similarity to sunitinib, which inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation .

特性

CAS番号

1126899-61-3

分子式

C22H28N4O3

分子量

396.49

IUPAC名

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H28N4O3/c1-5-26(6-2)10-9-23-22(29)20-13(3)19(24-14(20)4)12-17-16-11-15(27)7-8-18(16)25-21(17)28/h7-8,11-12,24,27H,5-6,9-10H2,1-4H3,(H,23,29)(H,25,28)/b17-12-

InChIキー

YBNMTJYLJWAMGJ-ATVHPVEESA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)O)NC2=O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PHA-782584;  PHA 782584;  PHA782584.

製品の起源

United States

準備方法

化学反応の分析

Types of Reactions

PHA-782584 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of sunitinib is SU012662, which retains significant pharmacological activity .

類似化合物との比較

Structural Analogues and Pharmacokinetic Properties

PHA-782584 shares structural motifs with boronic acid derivatives and kinase inhibitors, as evidenced by its similarity to compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) and sunitinib (parent drug). Key structural and physicochemical comparisons are outlined below:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid Sunitinib
Molecular Weight (g/mol) ~410 (estimated) 235.27 398.44
LogPo/w (XLOGP3) Not reported 2.15 5.2 (experimental)
Solubility (mg/mL) Not reported 0.24 0.001–0.01 (pH-dependent)
Bioavailability Score 0.55 (predicted) 0.55 50–70% (oral)
CYP Inhibition None reported None CYP3A4 substrate

This compound exhibits lower solubility than its boronic acid analogues but retains moderate bioavailability due to its lipophilic aromatic core.

Mechanism of Action and Target Selectivity

This compound’s mechanism aligns with sunitinib’s inhibition of VEGFR/PDGFR pathways but with unconfirmed potency. Comparative studies with pazopanib and sorafenib (other TKIs) highlight differences in target specificity:

Compound Primary Targets IC50 (nM) Clinical Use
This compound VEGFR2, PDGFRβ (inferred) Not reported Preclinical research
Sunitinib VEGFR2 (10), PDGFRβ (20) 10–50 Renal cell carcinoma
Pazopanib VEGFR1-3 (10–30), FGFR (140) 10–140 Soft tissue sarcoma
Sorafenib VEGFR2 (90), Raf-1 (6) 6–90 Hepatocellular carcinoma

This compound’s target profile remains less characterized, but its metabolite status suggests reduced potency compared to sunitinib .

Pharmacodynamic and Toxicity Profiles

While this compound lacks clinical toxicity data, its parent drug sunitinib is associated with hypertension, fatigue, and hand-foot syndrome. Comparisons with regorafenib (a structurally related TKI) reveal shared off-target effects:

Parameter This compound Sunitinib Regorafenib
Hypertension Risk Not reported High (~30%) Moderate (~15%)
GI Toxicity None reported Diarrhea (40%) Diarrhea (34%)
Skin Reactions Not reported Rash (20%) Hand-foot (45%)

The absence of clinical data for this compound limits direct toxicity comparisons, but its metabolic pathway may mitigate adverse effects seen in sunitinib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-782584
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PHA-782584

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。